

Application Notes and Protocols for In Vitro Susceptibility Testing of Meropenem

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to **meropenem**, a broad-spectrum carbapenem antibiotic. The following methods are described: Broth Microdilution (the reference method), Kirby-Bauer Disk Diffusion, and Gradient Diffusion (Etest®/MTS™). Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for accurate and reproducible results.

Introduction

Meropenem is a critical antibiotic for treating severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring the emergence of resistance, and in the development of new antimicrobial agents. This document outlines the standardized procedures for determining the susceptibility of bacterial isolates to **meropenem**.

Key Methodologies

Three primary methods are employed for routine **meropenem** susceptibility testing:

• Broth Microdilution (BMD): This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that



prevents visible growth of a bacterium.[2]

- Kirby-Bauer Disk Diffusion: A qualitative or semi-quantitative method where a paper disk
 impregnated with a specific amount of **meropenem** is placed on an agar plate inoculated
 with the test organism. The diameter of the resulting zone of growth inhibition is measured.
 [3][4]
- Gradient Diffusion (Etest®/MTS™): This method uses a plastic strip with a predefined gradient of meropenem concentrations. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[5]
 [6]

Data Presentation: Interpretive Criteria and Quality Control Ranges

Accurate interpretation of susceptibility testing results requires adherence to established breakpoints and quality control (QC) ranges. The following tables summarize the current CLSI and EUCAST guidelines for **meropenem**.

Table 1: Meropenem MIC Breakpoints (µg/mL)

Organism Group	- CLSI Breakpoints (μg/mL) [7]	EUCAST Breakpoints (μg/mL)[8]
S	1	
Enterobacterales	≤1	2
Pseudomonas aeruginosa	≤2	4
Acinetobacter spp.	≤2	4

S = Susceptible; I = Intermediate; R = Resistant Note: Breakpoints are subject to change and users should consult the latest CLSI M100 or EUCAST breakpoint tables.[9][10]

Table 2: Meropenem Disk Diffusion Zone Diameter Breakpoints (mm) for a 10 µg disk



Organism Group	CLSI Zone Diameters (mm) [11]	EUCAST Zone Diameters (mm)
S	1	
Enterobacterales	≥23	20-22
Pseudomonas aeruginosa	≥21	18-20
Acinetobacter spp.	≥18	15-17

S = Susceptible; I = Intermediate; R = Resistant Note: Breakpoints are subject to change and users should consult the latest CLSI M100 or EUCAST breakpoint tables.

Table 3: Quality Control (QC) Ranges for Meropenem

QC Strain	Method	Meropenem Concentration	Acceptable QC Range (CLSI) [12]	Acceptable QC Range (EUCAST)
Escherichia coli ATCC® 25922	Broth Microdilution	N/A	0.008 - 0.06 μg/mL	0.016 - 0.06 μg/mL
Disk Diffusion	10 μg	28 - 34 mm	29 - 35 mm	
Pseudomonas aeruginosa ATCC® 27853	Broth Microdilution	N/A	0.25 - 1 μg/mL	0.25 - 1 μg/mL
Disk Diffusion	10 μg	27 - 33 mm	25 - 31 mm	
Klebsiella pneumoniae ATCC® BAA- 1705	Broth Microdilution	N/A	16 - 64 μg/mL	16 - 64 μg/mL
Disk Diffusion	10 μg	6 - 9 mm	6 - 9 mm	

Note: QC must be performed each day of testing, and results must be within the acceptable ranges for patient results to be considered valid.[13][14]



Experimental Protocols Broth Microdilution Method

This protocol describes the determination of the **meropenem** MIC using 96-well microtiter plates.

Materials:

- Meropenem analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
- · Sterile saline or broth
- Incubator (35 ± 2°C)
- Pipettes and sterile tips

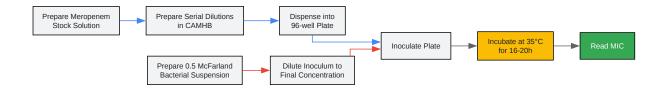
Protocol:

- Prepare Meropenem Stock Solution: Prepare a stock solution of meropenem at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
- Prepare Meropenem Working Solutions: Perform serial two-fold dilutions of the stock solution in CAMHB to create working solutions with concentrations ranging from 0.06 to 64 μg/mL.[2]
- Dispense **Meropenem** into Microtiter Plates: Add 50 μL of each **meropenem** working solution to the appropriate wells of a 96-well plate. Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Prepare Bacterial Inoculum: From a pure culture grown on an appropriate agar plate for 18-24 hours, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).



- Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
- Inoculate Microtiter Plates: Add 50 μL of the diluted bacterial inoculum to each well (except the sterility control). This will result in a final volume of 100 μL per well.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[2]
- Reading Results: The MIC is the lowest concentration of meropenem that completely
 inhibits visible bacterial growth. This can be determined by visual inspection or using a plate
 reader.

Workflow Diagram for Broth Microdilution



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Broth Microdilution Workflow Diagram

Kirby-Bauer Disk Diffusion Method

This protocol describes the disk diffusion method for assessing **meropenem** susceptibility.

Materials:

- Meropenem disks (10 μg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
- Sterile cotton swabs



- Incubator (35 ± 2°C)
- Ruler or caliper

Protocol:

- Prepare Bacterial Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab
 into the suspension and remove excess fluid by pressing it against the inside of the tube.
 Swab the entire surface of the MHA plate three times, rotating the plate approximately 60
 degrees each time to ensure even coverage.[6]
- Allow Plate to Dry: Let the plate sit for 5-15 minutes with the lid slightly ajar to allow the inoculum to dry.[3]
- Apply Meropenem Disk: Aseptically apply a 10 µg meropenem disk to the center of the inoculated plate using sterile forceps or a disk dispenser. Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plate and incubate at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

Workflow Diagram for Kirby-Bauer Disk Diffusion



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Kirby-Bauer Disk Diffusion Workflow

Gradient Diffusion Method (Etest®/MTS™)

This protocol outlines the use of gradient diffusion strips for **meropenem** MIC determination.



Materials:

- Meropenem gradient diffusion strips (e.g., Etest®, MTS™)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
- Sterile cotton swabs
- Incubator (35 ± 2°C)

Protocol:

- Prepare Bacterial Inoculum and Inoculate Plate: Follow steps 1-3 of the Kirby-Bauer Disk
 Diffusion protocol to prepare a standardized inoculum and inoculate an MHA plate.
- Apply Gradient Strip: Aseptically apply the meropenem gradient strip to the surface of the agar with the MIC scale facing up. Ensure there are no air bubbles trapped under the strip.
- Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
- Reading Results: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the edge of the inhibition ellipse intersects the strip.[15] If the intersection falls between two markings on the scale, round up to the next highest value.[6]

Workflow Diagram for Gradient Diffusion



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Gradient Diffusion Workflow Diagram

Automated Systems



Several automated systems, such as VITEK® 2, MicroScan®, and BD Phoenix™, are available for antimicrobial susceptibility testing.[16] These systems often use variations of the broth microdilution method and provide automated reading and interpretation of results. It is crucial to follow the manufacturer's instructions for the specific instrument and test panels being used.

Limitations

- In vitro susceptibility does not always predict in vivo clinical efficacy.
- Certain resistance mechanisms may not be reliably detected by all methods. For example,
 some carbapenemase-producing isolates may test as susceptible by standard methods.[17]
- Technical errors in any step of the procedures can lead to inaccurate results. Strict adherence to protocols and quality control is paramount.

Conclusion

The methods described in these application notes provide a framework for accurate and reproducible in vitro susceptibility testing of **meropenem**. The choice of method may depend on the specific laboratory setting, workflow, and required level of quantitative data. Regardless of the method used, adherence to standardized procedures and rigorous quality control are essential for obtaining reliable results that can effectively guide therapeutic decisions and resistance surveillance efforts.

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Methodological & Application





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